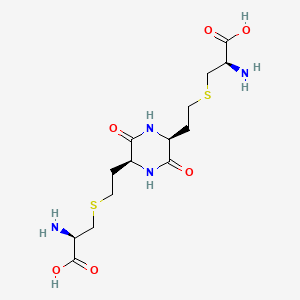

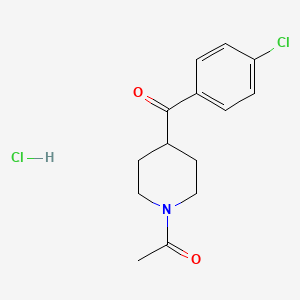

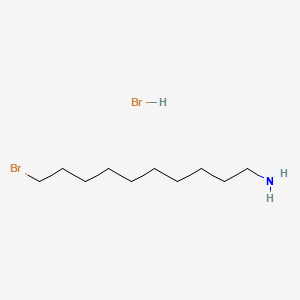

![molecular formula C21H18ClN3O4 B561882 prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate CAS No. 887353-21-1](/img/structure/B561882.png)

prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate” is a chemical compound with the molecular formula C21H18ClN3O4 . It’s listed in several chemical databases, indicating that it’s recognized as a distinct chemical entity .

Physical and Chemical Properties This compound has a molecular weight of 411.83800 . It has a density of 1.382g/cm3 and a boiling point of 530ºC at 760 mmHg . The flash point is 274.3ºC .

Aplicaciones Científicas De Investigación

Synthesis and Bioinformatic Characterization for Neurodegenerative Diseases

A study focused on the synthesis and bioinformatic characterization of new Schiff bases, potentially applicable in treating neurodegenerative diseases like Alzheimer’s. The compounds were spectrally characterized and evaluated for drug-like properties, pharmacokinetics, dynamics, and genomics, showing promise as neuropsychiatric drugs (Avram et al., 2021).

Polymer Synthesis via RAFT Polymerization

Research on azobenzene-based dithiocarbamates synthesized and used as RAFT agents for the polymerization of styrene and methyl methacrylate demonstrated the effective polymerization controllability. This study contributes to the understanding of polymer synthesis mechanisms and potential applications in material science (Wan et al., 2008).

Synthesis of Soluble Novel Polyacetylenes

A study aimed at synthesizing novel polyacetylenes containing carbamate and eugenol moieties, revealing polymers with stable helical structures and solubility in common organic solvents. This research has implications for developing new materials with specific structural and solubility properties (Rahim, 2020).

Antineoplastic and Antimalarial Screening

A study on the synthesis of 2-(9-acridinyl)ethyl-N-substituted carbamates evaluated their antineoplastic, antimalarial, and CNS activity, although the compounds showed negative biological activity in these areas. This research contributes to the ongoing search for new compounds with potential therapeutic applications (Stewart & Gammans, 1975).

Herbicidal Activity of Novel Compounds

A study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates, evaluating their herbicidal activities. One compound showed comparable herbicidal activity to a commercial herbicide, indicating potential as a lead compound for weed management (Xu et al., 2017).

Safety and Hazards

The safety and hazards of this compound are not specified in the search results. For detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, Future Directions Unfortunately, the search results do not provide specific information on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, or future directions for this compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate involves the reaction of 9-chloro-7-(prop-2-enoxycarbonylamino)acridine with prop-2-enyl isocyanate in the presence of a base.", "Starting Materials": [ "9-chloro-7-(prop-2-enoxycarbonylamino)acridine", "Prop-2-enyl isocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 9-chloro-7-(prop-2-enoxycarbonylamino)acridine in a suitable solvent (e.g. dichloromethane).", "Step 2: Add the base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add prop-2-enyl isocyanate to the solution while stirring continuously.", "Step 4: Stir the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding a suitable acid (e.g. hydrochloric acid) to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |

Número CAS |

887353-21-1 |

Fórmula molecular |

C21H18ClN3O4 |

Peso molecular |

411.8 g/mol |

Nombre IUPAC |

prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |

InChI |

InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |

Clave InChI |

QSDSFWYUDYFZLP-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |

SMILES canónico |

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

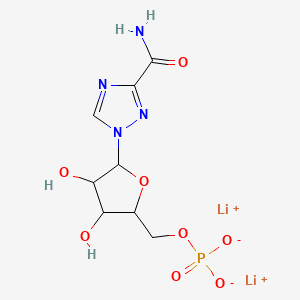

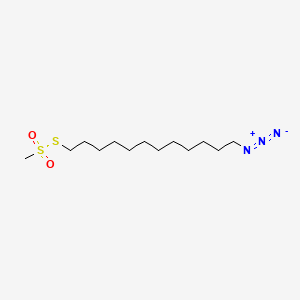

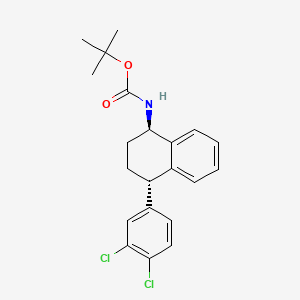

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

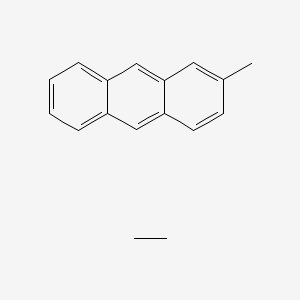

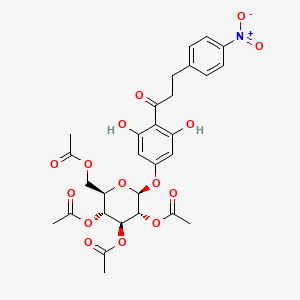

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)